molecular formula C10H14ClFN2O B1440698 2-Fluoro-4-morpholinoaniline hydrochloride CAS No. 1187582-49-5

2-Fluoro-4-morpholinoaniline hydrochloride

Cat. No. B1440698
CAS RN: 1187582-49-5
M. Wt: 232.68 g/mol
InChI Key: JBXANJJLTOFWCA-UHFFFAOYSA-N
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Description

2-Fluoro-4-morpholinoaniline hydrochloride is a chemical compound with the CAS Number: 1187582-49-5 . It has a molecular weight of 232.69 and its IUPAC name is 2-fluoro-4-(4-morpholinyl)aniline hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-morpholinoaniline hydrochloride is 1S/C10H13FN2O.ClH/c11-9-7-8 (1-2-10 (9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

2-Fluoro-4-morpholinoaniline hydrochloride and its derivatives are used as intermediates in the synthesis of various compounds with potential biological applications. For example, the compound serves as a precursor in the synthesis of sulfonamides and carbamates, which exhibit potent antimicrobial activity. Specifically, sulfonamide derivatives have been identified as potent antifungal agents. This synthesis involves the substitution of morpholine on difluoro-nitrobenzene, followed by the reduction of the nitro group. The resulting compounds have been tested for their antimicrobial potency against bacteria and fungi, with some showing promising activity in the minimum inhibitory concentration (MIC) range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

Similarly, derivatives of 2-Fluoro-4-morpholinoaniline hydrochloride, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized by NMR, IR, and Mass spectral studies, showing remarkable anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).

Biological Activities

In addition to synthesis, compounds derived from 2-Fluoro-4-morpholinoaniline hydrochloride have been investigated for their biological activities. For instance, derivatives synthesized from this compound have exhibited promising anti-microbial activity, with some being potent enough to be considered for further investigation (M. A. Patharia et al., 2020). The synthesized compounds have shown advantageous properties such as good yields, rapid synthesis, and mild reaction conditions.

Molecular Docking Studies

Molecular docking studies have also been conducted to predict the affinity and orientation of synthesized compounds at the active enzyme site. This is particularly important in the drug design process, where understanding the interaction between the drug molecule and the target protein is crucial. Compounds derived from 2-Fluoro-4-morpholinoaniline hydrochloride have shown good binding affinities in these studies, aligning with their observed in vitro antimicrobial screening results (Janakiramudu et al., 2017).

Safety and Hazards

The safety information for 2-Fluoro-4-morpholinoaniline hydrochloride can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, avoiding ingestion, skin contact, or inhalation .

properties

IUPAC Name

2-fluoro-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXANJJLTOFWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-morpholinoaniline hydrochloride

CAS RN

2006276-93-1
Record name Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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